Cas no 101257-32-3 (2-(1-Methylpiperidin-3-yl)ethan-1-ol)
2-(1-Methylpiperidin-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Methyl-3-piperidinyl)-1-ethanol
- 1-methyl-3-Piperidineethanol
- 1-Methyl-3-< 2-hydroxy-ethyl> -piperidin
- 1-METHYLPIPERIDINE-3-ETHANOL
- 2-(1-Methyl-[3]piperidyl)-aethanol
- 2-(1-methyl-[3]piperidyl)-ethanol
- 2-(1-methyl-3-piperidinyl)ethanol
- 2-(1-methyl-3-piperidyl)ethanol
- 2-(1-METHYLPIPERIDIN-3-YL)ETHAN-1-OL
- 2-(1-methyl-piperidin-3-yl)-ethanol
- CTK3J9642
- SureCN1099315
- 2-(1-Methylpiperidin-3-yl)ethan-1-ol
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- MDL: MFCD13183972
- Inchi: 1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3
- InChI Key: PLZATTBQOOIXMS-UHFFFAOYSA-N
- SMILES: OCCC1CN(C)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
2-(1-Methylpiperidin-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053965-500mg |
2-(1-Methyl-3-piperidinyl)-1-ethanol |
101257-32-3 | 500mg |
3445CNY | 2021-05-07 | ||
| Alichem | A129006164-1g |
2-(1-Methylpiperidin-3-yl)ethanol |
101257-32-3 | 95% | 1g |
$483.36 | 2023-09-04 | |
| Alichem | A129006164-5g |
2-(1-Methylpiperidin-3-yl)ethanol |
101257-32-3 | 95% | 5g |
$1504.80 | 2023-09-04 | |
| TRC | M322175-50mg |
2-(1-Methylpiperidin-3-yl)ethan-1-ol |
101257-32-3 | 50mg |
$ 87.00 | 2023-09-07 | ||
| TRC | M322175-100mg |
2-(1-Methylpiperidin-3-yl)ethan-1-ol |
101257-32-3 | 100mg |
$ 115.00 | 2023-09-07 | ||
| TRC | M322175-500mg |
2-(1-Methylpiperidin-3-yl)ethan-1-ol |
101257-32-3 | 500mg |
$ 420.00 | 2023-09-07 | ||
| Apollo Scientific | OR921640-250mg |
2-(1-Methylpiperidin-3-yl)ethan-1-ol |
101257-32-3 | 95% | 250mg |
£150.00 | 2025-02-21 | |
| Apollo Scientific | OR921640-1g |
2-(1-Methylpiperidin-3-yl)ethan-1-ol |
101257-32-3 | 95% | 1g |
£370.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053965-500mg |
2-(1-Methyl-3-piperidinyl)-1-ethanol |
101257-32-3 | 500mg |
3445.0CNY | 2021-07-10 | ||
| Chemenu | CM391085-1g |
2-(1-methylpiperidin-3-yl)ethan-1-ol |
101257-32-3 | 95%+ | 1g |
$255 | 2022-09-04 |
2-(1-Methylpiperidin-3-yl)ethan-1-ol Suppliers
2-(1-Methylpiperidin-3-yl)ethan-1-ol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(1-Methylpiperidin-3-yl)ethan-1-ol
Introduction to 2-(1-Methylpiperidin-3-yl)ethan-1-ol (CAS No. 101257-32-3)
2-(1-Methylpiperidin-3-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 101257-32-3, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the piperidine derivative class, which has garnered considerable attention due to its versatile applications in medicinal chemistry. The structural motif of 1-methylpiperidin-3-yl provides a unique pharmacophore that enhances the compound's potential as a building block for various therapeutic agents.
The synthesis and characterization of 2-(1-Methylpiperidin-3-yl)ethan-1-ol have been extensively studied, particularly in the context of developing novel pharmacological entities. The compound's alcohol functional group at the terminal position offers a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its integration into drug discovery pipelines.
In the context of contemporary pharmaceutical research, 2-(1-Methylpiperidin-3-yl)ethan-1-ol has been explored for its potential role in addressing various therapeutic challenges. Piperidine derivatives are known for their ability to modulate biological pathways by interacting with specific targets, such as enzymes and receptors. The presence of the methylpiperidine moiety enhances lipophilicity and metabolic stability, which are critical factors in drug design. Studies have demonstrated that modifications at the 3-position of the piperidine ring can significantly influence binding affinity and selectivity, making this compound a promising candidate for further optimization.
Recent research has highlighted the utility of 2-(1-Methylpiperidin-3-yl)ethan-1-ol in the development of central nervous system (CNS) drugs. Piperidine-based scaffolds have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier efficiently. The compound's structural features align well with receptors involved in neurotransmitter signaling, suggesting its potential as an agonist or antagonist. For instance, derivatives of this compound have been investigated for their effects on dopamine receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia.
Moreover, the pharmaceutical industry has leveraged computational chemistry and high-throughput screening (HTS) techniques to identify novel analogs of 2-(1-Methylpiperidin-3-yl)ethan-1-ol with enhanced pharmacological properties. These approaches have accelerated the discovery process by allowing rapid evaluation of large libraries of compounds. The integration of machine learning algorithms has further refined virtual screening protocols, enabling researchers to predict binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles with greater accuracy. This synergy between experimental and computational methods has positioned 2-(1-Methylpiperidin-3-yl)ethan-1-ol as a cornerstone in modern drug discovery.
The chemical synthesis of 2-(1-Methylpiperidin-3-ylolethanol involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by reduction steps to introduce the alcohol functionality. Advances in catalytic systems have improved efficiency and reduced byproduct formation, aligning with green chemistry principles. These innovations not only enhance scalability but also minimize environmental impact, underscoring the importance of sustainable practices in pharmaceutical manufacturing.
From a medicinal chemistry perspective, the versatility of 2-(1-Methylpiperidin--ylolethan--ol lies in its ability to serve as a precursor for diverse therapeutic classes. Researchers have successfully incorporated this scaffold into molecules targeting inflammatory diseases, cardiovascular disorders, and infectious diseases. The adaptability of its structure allows for fine-tuning of physicochemical properties such as solubility and bioavailability, which are crucial for clinical efficacy. Such flexibility underscores its significance as a key intermediate in synthetic organic chemistry.
The biological activity of derivatives derived from 2-(1-Methyl--ylolethan--ol has been systematically evaluated through preclinical studies. These investigations have revealed promising interactions with targets relevant to metabolic disorders and cancer biology. For example, certain analogs have demonstrated inhibitory effects on kinases involved in tumor proliferation, highlighting their potential as anticancer agents. Such findings underscore the need for continued exploration into novel piperidine-based compounds.
In conclusion, 2-(1-Methyl--ylolethan--ol (CAS No 10125732 3) represents a vital component in contemporary pharmaceutical research Its unique structural features offer numerous opportunities for therapeutic intervention across multiple disease areas Further exploration into its derivatives through innovative synthetic strategies computational modeling and preclinical testing will likely yield groundbreaking advancements in medicine This underscores its enduring relevance as both a research tool and a candidate for drug development
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